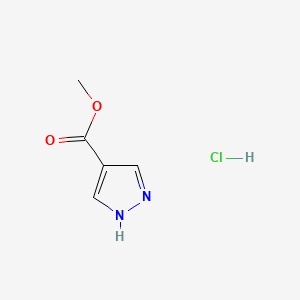

Methyl 1H-pyrazole-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 1H-pyrazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-7-3-4;/h2-3H,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJLCZLZCNUMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181997-36-4 | |

| Record name | methyl 1H-pyrazole-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Methyl 1H-pyrazole-4-carboxylate hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties of Methyl 1H-pyrazole-4-carboxylate hydrochloride. It includes a summary of its physicochemical characteristics, spectral data, and a review of its synthesis and reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information to support their work with this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of 1H-pyrazole-4-carboxylic acid. The presence of the hydrochloride salt generally improves the compound's solubility in aqueous media and can enhance its stability.

Structure and Nomenclature

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₇ClN₂O₂

-

Molecular Weight: 162.58 g/mol

-

CAS Number: 181997-36-4

-

Canonical SMILES: COC(=O)C1=CNN=C1.Cl

Physicochemical Data

The following table summarizes the key physicochemical properties of Methyl 1H-pyrazole-4-carboxylate and its hydrochloride salt. Data for the free base is included for comparison.

| Property | Methyl 1H-pyrazole-4-carboxylate | This compound | Reference(s) |

| Molecular Formula | C₅H₆N₂O₂ | C₅H₇ClN₂O₂ | |

| Molecular Weight | 126.11 g/mol | 162.58 g/mol | |

| Melting Point | 145-146 °C | 178-183 °C | |

| Boiling Point | 271 °C (Predicted) | Not available | |

| Density | 1.275 g/cm³ (Predicted) | Not available | |

| pKa | 11.59 ± 0.50 (Predicted) | Not available | |

| LogP | 0.1 (Predicted) | Not available | |

| Appearance | White to faint yellow solid | White to off-white solid |

Solubility

-

Water: Soluble

-

Methanol: Soluble

-

Ethanol: Soluble

-

Dimethyl Sulfoxide (DMSO): Soluble

-

Dichloromethane (DCM): Sparingly soluble to insoluble

-

Ethyl Acetate: Sparingly soluble to insoluble

-

Hexanes: Insoluble

It is recommended to perform solubility tests for specific applications.

Stability

The hydrochloride salt of Methyl 1H-pyrazole-4-carboxylate is expected to be more stable as a solid compared to the free base, particularly with respect to disproportionation or degradation under acidic conditions. It should be stored in a cool, dry place, away from strong oxidizing agents. For solutions, it is advisable to prepare them fresh. Long-term stability in various solvents should be determined experimentally.

Reactivity and Synthesis

The pyrazole ring is a robust aromatic system. The reactivity of Methyl 1H-pyrazole-4-carboxylate is primarily centered around the N-H of the pyrazole ring and the ester functionality. The hydrochloride salt would likely be used in reactions where a water-soluble form of the pyrazole is advantageous or to protect the pyrazole nitrogen during certain transformations.

General Reactivity

-

N-Alkylation/N-Arylation: The nitrogen atom of the pyrazole ring can be alkylated or arylated under basic conditions.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidation: The ester can be converted to an amide by reaction with an amine.

-

Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate group will influence the position of substitution.

Synthesis

This compound is typically synthesized in a two-step process starting from 1H-pyrazole-4-carboxylic acid.

Step 1: Esterification of 1H-pyrazole-4-carboxylic acid

The carboxylic acid is first converted to its methyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.

Step 2: Formation of the Hydrochloride Salt

The resulting Methyl 1H-pyrazole-4-carboxylate is then treated with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or methanol, to precipitate the hydrochloride salt.

Experimental Protocols

Synthesis of Methyl 1H-pyrazole-4-carboxylate

A common laboratory-scale synthesis involves the esterification of 1H-pyrazole-4-carboxylic acid.

-

Materials: 1H-pyrazole-4-carboxylic acid, Methanol, 4M HCl in Methanol.

-

Procedure:

-

Dissolve 1H-pyrazole-4-carboxylic acid (1.0 eq) in a 4M solution of HCl in methanol.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dry the resulting solid under vacuum to yield this compound. For the free base, a basic workup would be required.

-

Characterization Methods

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.62 (s, 1H, -NH), 8.09 (s, 2H, pyrazole ring-H), 3.72 (s, 3H, -OCH₃).

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch (broad, centered around 3000-3400 cm⁻¹), C=O stretch of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching of the pyrazole ring (in the 1400-1600 cm⁻¹ region).

Mass spectrometry of the free base, Methyl 1H-pyrazole-4-carboxylate, would show a molecular ion peak (M⁺) at m/z 126.11. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Visualizations

Logical Relationship of Synthesis

Caption: Synthesis workflow for this compound.

Experimental Characterization Workflow

Caption: Experimental workflow for the characterization of the synthesized compound.

Conclusion

This compound is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and characterization. Researchers are encouraged to consult the primary literature for more specific applications and detailed experimental procedures.

An In-depth Technical Guide to the Synthesis of Methyl 1H-pyrazole-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Methyl 1H-pyrazole-4-carboxylate hydrochloride, a key building block in medicinal chemistry and drug discovery. This document outlines the core synthetic strategy, provides detailed experimental protocols, and presents quantitative data for reproducibility and process optimization.

Core Synthetic Strategy: Fischer Esterification

The most direct and widely employed method for the synthesis of Methyl 1H-pyrazole-4-carboxylate is the Fischer esterification of 1H-pyrazole-4-carboxylic acid. This acid-catalyzed reaction utilizes an excess of methanol, which serves as both a reactant and the solvent. The subsequent introduction of hydrochloric acid not only catalyzes the reaction but also facilitates the formation of the desired hydrochloride salt in a single pot.

The overall transformation can be visualized as a two-step logical progression: the esterification of the carboxylic acid and the subsequent formation of the hydrochloride salt.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 1H-pyrazole-4-carboxylic acid.

Materials:

-

1H-pyrazole-4-carboxylic acid

-

4M HCl in methanol solution

Procedure:

-

1H-pyrazole-4-carboxylic acid (4.00 g) is dissolved in a 4M solution of HCl in methanol (150 mL).[1]

-

The reaction mixture is stirred overnight at room temperature.[1]

-

Upon completion of the reaction, the solvent is removed by rotary evaporation at room temperature.[1]

-

The resulting solid product is dried under reduced pressure to yield the title compound.[1]

Product Characterization: The structure of the resulting Methyl 1H-pyrazole-4-carboxylate can be confirmed by ¹H NMR spectroscopy.

-

¹H NMR (400 MHz, DMSO-d6): δ 3.72 (3H, s, -OCH₃), 8.09 (2H, s, pyrazole ring-H), 11.62 (1H, s, -NH).[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | 1H-pyrazole-4-carboxylic acid | [1] |

| Reagent | 4M HCl in Methanol | [1] |

| Scale | 4.00 g of starting material | [1] |

| Solvent Volume | 150 mL | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | Overnight | [1] |

| Product Yield | 5.0 g (quantitative) | [1] |

| Product Form | White solid | [1] |

Alternative Synthetic Considerations

While the direct esterification of 1H-pyrazole-4-carboxylic acid is the most straightforward approach, other methods for the formation of the pyrazole ring system are well-documented in the literature and can be adapted for the synthesis of pyrazole-4-carboxylates. These methods often involve the cyclocondensation of a hydrazine derivative with a suitable three-carbon electrophilic partner. The choice of starting materials dictates the substitution pattern on the final pyrazole ring.

The logical flow for a generalized pyrazole synthesis via cyclocondensation is outlined below.

Caption: Generalized logic for pyrazole ring formation via cyclocondensation.

For instance, the synthesis of substituted methyl pyrazole-4-carboxylates can be achieved by reacting β-keto esters with hydrazine derivatives. This approach offers modularity for accessing a variety of analogs for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

The synthesis of this compound is efficiently achieved through the Fischer esterification of the corresponding carboxylic acid using a methanolic HCl solution. This method is high-yielding and procedurally simple, making it suitable for both laboratory and larger-scale preparations. The straightforward nature of this synthesis, coupled with the importance of the pyrazole scaffold in medicinal chemistry, underscores the utility of this protocol for researchers and drug development professionals.

References

Methyl 1H-pyrazole-4-carboxylate Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction

Methyl 1H-pyrazole-4-carboxylate hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a "privileged structure," frequently found in molecules with a wide range of biological activities. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors.

Core Compound Information

Chemical Identity:

| Property | Value |

| CAS Number | 181997-36-4[1] |

| Molecular Formula | C₅H₇ClN₂O₂ |

| Molecular Weight | 162.57 g/mol |

| IUPAC Name | This compound |

| Synonyms | Methyl pyrazole-4-carboxylate HCl |

Molecular Structure:

The molecular structure of this compound consists of a pyrazole ring with a methyl carboxylate group at the 4-position. In the hydrochloride salt, one of the nitrogen atoms in the pyrazole ring is protonated, and there is a chloride counter-ion.

Physicochemical and Spectral Data

Physicochemical Properties of Methyl 1H-pyrazole-4-carboxylate:

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 126.11 g/mol | --INVALID-LINK-- |

| Melting Point | 145-146 °C | ChemicalBook |

| Boiling Point | 271 °C | ChemicalBook |

| Density | 1.275 g/cm³ | ChemicalBook |

Spectral Data Summary for Methyl 1H-pyrazole-4-carboxylate:

A characteristic 1H NMR spectrum for the free base, Methyl 1H-pyrazole-4-carboxylate, has been reported.[2]

| Protons | Chemical Shift (δ) | Multiplicity | Integration |

| -OCH₃ | 3.72 ppm | singlet | 3H |

| pyrazole ring-H | 8.09 ppm | singlet | 2H |

| -NH | 11.62 ppm | singlet | 1H |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 1H-pyrazole-4-carboxylic acid. The use of a solution of hydrogen chloride in methanol serves both as the acid catalyst and the solvent, directly affording the hydrochloride salt of the product.

Experimental Protocol: Synthesis of this compound [2]

-

Dissolution: Dissolve 1H-pyrazole-4-carboxylic acid (1 equivalent) in a 4M solution of hydrogen chloride in methanol.

-

Reaction: Stir the solution at room temperature overnight.

-

Work-up: Remove the solvent by rotary evaporation at room temperature.

-

Drying: Dry the resulting solid product under reduced pressure to yield this compound.

Below is a generalized workflow for the synthesis.

Applications in Drug Discovery: Kinase Inhibition

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of Methyl 1H-pyrazole-4-carboxylate can be synthesized and screened for their ability to inhibit specific kinases.

Quantitative Data: Inhibitory Activity of Representative Pyrazole-Based Kinase Inhibitors

The following table presents the inhibitory activities of several pyrazole-based compounds against different kinases and cancer cell lines, illustrating the potential of this chemical class.

| Compound | Target Kinase | IC₅₀ (nM) | Target Cell Line | IC₅₀ (µM) | Reference |

| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [3] |

| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [3] |

| Compound 3f | JAK1 | 3.4 | PC-3 (prostate) | - | [4] |

| Compound 3f | JAK2 | 2.2 | HEL (erythroleukemia) | - | [4] |

| Compound 3f | JAK3 | 3.5 | K562 (CML) | - | [4] |

| BIRB 796 | p38 MAP Kinase | - | - | - | [5] |

Signaling Pathway: Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade involved in immunity, cell growth, and hematopoiesis.[4][6] Aberrant activation of this pathway is associated with various cancers and inflammatory diseases. Pyrazole-based inhibitors have been developed to target JAKs and modulate this pathway.[4][7]

References

- 1. This compound | 181997-36-4 [chemicalbook.com]

- 2. METHYL 1H-PYRAZOLE-4-CARBOXYLATE | 51105-90-9 [chemicalbook.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]

- 7. pubs.acs.org [pubs.acs.org]

Literature review on the applications of pyrazole derivatives in research.

A Technical Guide to the Applications of Pyrazole Derivatives in Research

Abstract: Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal, agricultural, and materials science research.[1][2][3] Its derivatives are recognized as "privileged scaffolds" due to their versatile chemical nature and their presence in numerous commercially successful products.[4][5] This technical guide provides an in-depth review of the recent developments in the synthesis and application of pyrazole derivatives. It focuses on their roles as anticancer, anti-inflammatory, antimicrobial, and agrochemical agents. This paper summarizes quantitative biological data in structured tables, provides detailed experimental protocols for key synthetic and evaluation methods, and utilizes visualizations to illustrate complex pathways and workflows, serving as a comprehensive resource for researchers, scientists, and professionals in drug and chemical development.

Introduction to Pyrazole Derivatives

Pyrazoles, also known as 1,2-diazoles, are a class of organic compounds featuring a five-membered heterocyclic ring with three carbon atoms and two adjacent nitrogen atoms.[6][7] First described by Ludwig Knorr in 1883, the pyrazole nucleus is a fundamental structural motif found in a variety of natural products and synthetic molecules.[6] The first naturally occurring pyrazole, 1-pyrazole-alanine, was isolated from watermelon seeds in 1959.[6]

The unique chemical structure of the pyrazole ring imparts a broad spectrum of pharmacological activities, making it a focal point of medicinal chemistry.[8][9] Pyrazole-based compounds have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory agents like Celecoxib, anticancer drugs such as Ruxolitinib, and treatments for erectile dysfunction like Sildenafil.[5][9] Beyond medicine, their applications extend to the agrochemical industry as potent fungicides and herbicides and to materials science for the development of advanced functional materials like organic light-emitting diodes (OLEDs).[3][4][10]

Key Synthetic Strategies

The construction of the pyrazole core is a fundamental aspect of utilizing these derivatives. The most prevalent methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[11] Recent advancements focus on improving yield, regioselectivity, and environmental friendliness through new catalysts and reaction conditions like microwave assistance.[2][12][13]

Experimental Protocol 1: Knorr Pyrazole Synthesis (General)

The Knorr synthesis and its variations remain the most fundamental methods for creating the pyrazole ring.[11][14]

-

Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as ethanol, in a round-bottom flask.[4]

-

Addition of Hydrazine: Add the selected hydrazine derivative (1.0 equivalent) to the solution.[4]

-

Catalysis: Add a catalytic amount of an acid, typically glacial acetic acid (2-3 drops), to facilitate the reaction.[4]

-

Reaction: Stir the mixture at room temperature or heat under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified.

-

Purification: Purify the resulting pyrazole derivative by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Experimental Protocol 2: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) at the C-4 position of the pyrazole ring, creating key intermediates for further derivatization.[15][16]

-

Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 equivalents) to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

Reactant Addition: To the prepared reagent, add the hydrazone precursor (e.g., 1-phenylethylidene)hydrazine, 1.0 equivalent) portion-wise, maintaining the low temperature.[15][16]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat (typically 60-80 °C) for several hours until the reaction is complete (monitored by TLC).[17]

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until alkaline. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 4-formylpyrazole product by column chromatography or recrystallization.

Applications in Medicinal Chemistry

The pyrazole scaffold is a mainstay in drug discovery, demonstrating a wide array of pharmacological activities.[18][19]

Anticancer Activity

Pyrazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases (e.g., EGFR, CDK), tubulin polymerization, and induction of apoptosis.[1][8] Structure-activity relationship (SAR) studies show that substitutions on the pyrazole ring significantly influence efficacy and selectivity against different cancer cell lines.[8]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound ID | Target Cell Line | Reported Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|

| 168 | MCF-7 (Breast) | IC₅₀ = 2.78 ± 0.24 | [1] |

| Cisplatin (Ref.) | MCF-7 (Breast) | IC₅₀ = 15.24 ± 1.27 | [1] |

| 136b | A549 (Lung) | IC₅₀ = 1.962 | [1] |

| 136b | HCT-116 (Colon) | IC₅₀ = 3.597 | [1] |

| 136b | MCF-7 (Breast) | IC₅₀ = 1.764 | [1] |

| 136b | HT-29 (Colon) | IC₅₀ = 4.496 | [1] |

| 161a | A-549 (Lung) | IC₅₀ = 4.91 | [20] |

| 161b | A-549 (Lung) | IC₅₀ = 3.22 | [20] |

| 5-Fluorouracil (Ref.) | A-549 (Lung) | IC₅₀ = 59.27 | [20] |

| 117b | MCF-7 (Breast) | GI₅₀ = 15.6 |[20] |

Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Many pyrazole derivatives function as potent anti-inflammatory agents, primarily by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[1]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound ID | Assay Type | Reported Activity | Reference |

|---|---|---|---|

| 117a | In vitro (Protein denaturation) | 93.80% inhibition @ 1 mM | [20] |

| Diclofenac (Ref.) | In vitro (Protein denaturation) | 90.21% inhibition @ 1 mM | [20] |

| 133 | In vivo (Carrageenan paw edema) | ED₅₀ = 0.8575 mmol/kg | [1] |

| 143a | In vivo (Carrageenan paw edema) | ED₅₀ = 62.61 µmol/kg | [20] |

| 143c | In vivo (Carrageenan paw edema) | ED₅₀ = 55.83 µmol/kg | [20] |

| Celecoxib (Ref.) | In vivo (Carrageenan paw edema) | ED₅₀ = 78.53 µmol/kg | [20] |

| 138 | In vivo (Analgesic activity) | 75.9% inhibition | [1] |

| 140 | In vivo (Analgesic activity) | 84.5% inhibition |[1] |

Experimental Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[1]

-

Animal Acclimatization: Use adult Wistar rats, acclimatized to laboratory conditions for at least one week.

-

Fasting: Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test pyrazole derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a reference group receives a standard drug like Celecoxib.[1]

-

Induction of Edema: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Antimicrobial Activity

The pyrazole nucleus is present in many compounds with significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains.[20][21]

Table 3: Antimicrobial Activity of Selected Pyrazole-Thiazole Hybrids

| Compound ID | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| 7d | Bacillus subtilis | 15.63 | [21] |

| 7d | Bacillus megaterium | 15.63 | [21] |

| 7d | Aspergillus niger (Fungus) | 15.63 | [21] |

| 7g | Staphylococcus aureus | 31.25 | [21] |

| 7g | Escherichia coli | 62.5 |[21] |

Applications in Agrochemistry

Pyrazole derivatives are crucial in modern agriculture for crop protection.[4] They are developed as fungicides, herbicides, and insecticides, often displaying high efficacy and novel modes of action.[10][20]

-

Fungicides: A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, blocking energy production and leading to cell death.[4]

-

Herbicides: Pyrazole herbicides often target and inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants, which is vital for the synthesis of essential molecules, leading to bleaching and plant death.[4]

-

Insecticides: Some derivatives act as potent insecticides. For example, compound 320a showed 90% larvicidal activity against Plutella xylostella at a very low concentration (10⁻⁵ mg/L).[20]

Applications in Materials Science

The unique electronic and structural properties of the pyrazole ring make its derivatives excellent candidates for developing advanced functional materials.[3] They are being investigated for applications in:

-

Organic Electronics: As components in OLEDs, organic photovoltaics (OPVs), and field-effect transistors (FETs). The ability to functionalize the pyrazole ring allows for fine-tuning of optical and electronic properties.[3]

-

Sensors and Catalysis: The nitrogen atoms in the pyrazole ring can act as ligands for metal ions, making them useful in the development of chemical sensors and catalysts.[6]

-

Polymers and Coatings: Pyrazole derivatives can be incorporated into polymer backbones or used as precursors for monomers to create materials with specific properties, such as advanced coatings and adhesives.[3]

Conclusion

The pyrazole scaffold continues to be a remarkably versatile and productive core in chemical research and development. Its derivatives have demonstrated a vast range of biological activities, leading to the creation of essential medicines and agrochemicals.[1][4][9] The ease of synthesis and the potential for diverse functionalization ensure that pyrazole chemistry will remain a vibrant and fruitful area of investigation.[2] Future research will likely focus on developing novel synthetic methodologies with greater efficiency and sustainability, exploring new biological targets, and expanding their application in cutting-edge materials science. The information compiled in this review serves as a foundational guide for researchers aiming to harness the immense potential of pyrazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. ias.ac.in [ias.ac.in]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 10. royal-chem.com [royal-chem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsr.com [ijpsr.com]

- 17. chemrevlett.com [chemrevlett.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. ijrpr.com [ijrpr.com]

- 20. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Methyl 1H-pyrazole-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Methyl 1H-pyrazole-4-carboxylate hydrochloride (CAS No. 181997-36-4). Due to the limited availability of specific experimental data for the hydrochloride salt, this document also includes the well-documented physical properties of its free base counterpart, Methyl 1H-pyrazole-4-carboxylate (CAS No. 51105-90-9), for comparative purposes. The guide details a relevant experimental protocol for its synthesis, which involves the formation of the hydrochloride salt.

Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 181997-36-4 | C₅H₇ClN₂O₂ | 162.57 g/mol [1] |

| Methyl 1H-pyrazole-4-carboxylate (Free Base) | 51105-90-9 | C₅H₆N₂O₂ | 126.11 g/mol [2] |

Physical Properties of Methyl 1H-pyrazole-4-carboxylate (Free Base)

The following table summarizes the known physical properties of the free base, Methyl 1H-pyrazole-4-carboxylate. This data serves as a valuable reference point for researchers working with the hydrochloride salt.

| Property | Value |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 139.0 to 146.0 °C[3] |

| Boiling Point | 271 °C[3] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone. Limited solubility in water.[4] |

| Storage | Room Temperature, under inert atmosphere[3] |

Experimental Protocol: Synthesis of Methyl 1H-pyrazole-4-carboxylate

The following protocol describes the synthesis of Methyl 1H-pyrazole-4-carboxylate. This process involves the use of a hydrochloric acid solution in methanol, which facilitates the esterification and inherently produces the hydrochloride salt of the pyrazole nitrogen.

Materials:

-

1H-pyrazole-4-carboxylic acid

-

4M HCl/methanol solution

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Dissolve 1H-pyrazole-4-carboxylic acid (4.00 g) in a 4M HCl/methanol solution (150 mL).[3]

-

Stir the reaction mixture overnight at room temperature.[3]

-

Upon completion of the reaction, remove the solvent by rotary evaporation at room temperature.[3]

-

Dry the resulting product under reduced pressure to yield Methyl 1H-pyrazole-4-carboxylate as a white solid (5.0 g).[3]

The structure of the resulting product can be confirmed by ¹H NMR spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates the synthesis process described in the experimental protocol.

References

Solubility profile of Methyl 1H-pyrazole-4-carboxylate hydrochloride in various solvents.

Solubility Profile of Methyl 1H-pyrazole-4-carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various solvents. This guide is intended to equip researchers and scientists in drug development with the necessary protocols to generate reliable and reproducible solubility data.

Introduction to this compound

Methyl 1H-pyrazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The hydrochloride salt form is often synthesized to improve the compound's stability and aqueous solubility, which are critical parameters for its potential therapeutic applications. A thorough understanding of its solubility in different solvent systems is fundamental for formulation development, pharmacokinetic studies, and various in vitro and in vivo assays.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents has not been published. Researchers are encouraged to determine this experimentally using the protocols outlined in this guide. The following table is provided as a template for presenting experimentally determined solubility data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| 0.1 N Hydrochloric Acid (pH 1.2) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Methanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Ethanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Acetone | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Acetonitrile | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound. This method is considered a gold standard for its reliability[2].

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, 0.1 N HCl, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau[3].

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the original concentration of the dissolved compound in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in mg/mL and mol/L.

-

For buffered solutions, measure and report the final pH of the saturated solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a comprehensive and standardized protocol for its experimental determination. By following the outlined shake-flask method, researchers can generate accurate and reliable solubility profiles in various solvents, which is a critical step in the preclinical and formulation development of this compound. The provided templates and workflow diagrams are intended to facilitate a systematic and well-documented approach to these essential physicochemical characterizations.

References

Reaction mechanisms involving Methyl 1H-pyrazole-4-carboxylate hydrochloride.

An In-depth Technical Guide to the Reaction Mechanisms of Methyl 1H-pyrazole-4-carboxylate Hydrochloride

For researchers, scientists, and professionals in drug development, this compound serves as a versatile and crucial building block. Its unique heterocyclic structure, featuring two adjacent nitrogen atoms, allows for a variety of chemical transformations, making it a valuable scaffold in the synthesis of complex, biologically active molecules. This guide provides a detailed overview of the core reaction mechanisms involving this compound, supported by experimental protocols, quantitative data, and process visualizations.

Synthesis of Methyl 1H-pyrazole-4-carboxylate

The primary and most direct synthesis of Methyl 1H-pyrazole-4-carboxylate involves the Fischer esterification of 1H-pyrazole-4-carboxylic acid. The reaction is typically carried out in methanol with a strong acid catalyst, such as hydrochloric acid (HCl), which also results in the formation of the hydrochloride salt of the product.

Experimental Protocol: Synthesis via Fischer Esterification

A common procedure for the synthesis is as follows:

-

1H-pyrazole-4-carboxylic acid (e.g., 4.00 g) is dissolved in a 4M solution of HCl in methanol (150 mL).[1]

-

The reaction mixture is stirred at room temperature, often overnight, to ensure complete conversion.[1]

-

Progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[1]

-

The resulting solid product is dried under vacuum to yield this compound as a white solid.[1]

Core Reaction Mechanisms

The reactivity of Methyl 1H-pyrazole-4-carboxylate is dominated by the nucleophilicity of the pyrazole ring nitrogens and the electrophilicity of the ester carbonyl group. The pyrazole ring can also be functionalized through C-H activation or cross-coupling reactions.

N-Alkylation

N-alkylation is a fundamental transformation for this molecule, enabling the introduction of various substituents that modulate the compound's steric and electronic properties, which is critical for its biological activity. A key challenge in the N-alkylation of asymmetrically substituted pyrazoles is controlling regioselectivity, as the reaction can occur at either the N1 or N2 position.[2]

The reaction typically proceeds via deprotonation of the pyrazole NH by a base, creating a pyrazolate anion. This anion then acts as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide). The choice of base, solvent, and the steric nature of the alkylating agent can influence the ratio of the N1 and N2 isomers.[2][3] Steric hindrance often favors alkylation at the less hindered nitrogen atom.[2]

The following is a general protocol for the N-alkylation of a pyrazole scaffold:

-

To a round-bottom flask under an inert atmosphere (e.g., Argon), add Methyl 1H-pyrazole-4-carboxylate (1.0 eq).[2]

-

Add an anhydrous solvent such as DMF or DMSO to achieve a concentration of 0.1-0.5 M.[2]

-

Add the selected base (e.g., K₂CO₃, NaH) (1.5-2.0 eq) and stir the mixture for 15-30 minutes at room temperature.[2]

-

Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq) dropwise.[2]

-

Stir the reaction at a suitable temperature (room temperature to 80°C) for 4-24 hours, monitoring for completion.[2]

-

Upon completion, perform an aqueous workup by diluting with water and extracting the product with an organic solvent like ethyl acetate.[2]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.[2]

-

The crude product is purified by flash column chromatography to isolate the desired N-alkylated regioisomers.[2]

| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Product(s) & Ratio | Yield (%) | Reference |

| Methyl 1H-pyrazole-4-carboxylate | Methyl iodide | K₂CO₃ | DMF | RT | 1 | 1-Methyl-1H-pyrazole-4-carboxylate | 90 | [4] |

| Tautomeric Pyrazole-4-carboxylate | Methyl iodide | KOH | DMF | RT | - | Mixture of N1 and N2 isomers (1:5) | 74 (total) | [3] |

| Tautomeric Pyrazole-4-carboxylate | Ethyl iodide | KOH | DMF | RT | - | N1-ethyl isomer (sole product) | 87 | [3] |

Cross-Coupling Reactions

The pyrazole ring can be functionalized at its carbon atoms, typically through cross-coupling reactions like the Suzuki-Miyaura reaction. This usually requires prior halogenation of the pyrazole ring (e.g., at the C5 position) to introduce a leaving group. The halogenated pyrazole can then be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is a powerful tool for creating C-C bonds and synthesizing complex aryl- or heteroaryl-substituted pyrazoles.[5]

| Pyrazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Ethyl 1H-pyrazole-4-carboxylate | N-Boc-azetidine boronic ester | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 94 | [6] |

| 4-Bromo-1-(sulfonylmethyl)-pyrazole | Phenylboronic acid | Ruphos-Pd | K₂CO₃ | Toluene/H₂O | 100 | 94 | |

| 4-Bromo-1-(sulfonylmethyl)-pyrazole | 4-Fluorophenylboronic acid | Ruphos-Pd | K₂CO₃ | Toluene/H₂O | 100 | 92 |

Reactions of the Ester Functional Group

The methyl ester group at the C4 position is amenable to standard ester transformations, providing another avenue for derivatization.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, LiOH) followed by acidification. The resulting carboxylic acid is a key intermediate for forming amides or other acid derivatives.

-

Amidation: Direct reaction of the ester with an amine, often at elevated temperatures or with a catalyst, can form the corresponding amide. This is a common final step in the synthesis of many drug candidates, where the amide bond serves as a key structural feature.

Applications in Drug Development

This compound is a precursor to a wide array of pharmacologically active agents. The pyrazole core is found in drugs targeting various conditions.

-

Kinase Inhibitors: N-substituted aminopyrazoles are a core scaffold for potent and selective inhibitors of kinases like c-Jun N-terminal kinase 3 (JNK3), which are targets for treating neurodegenerative diseases.[2]

-

Carbonic Anhydrase Inhibitors: Pyrazole derivatives, often incorporating a sulfonamide group, have been synthesized and shown to be potent inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, making them promising anticancer agents.[7]

-

Other Therapeutic Areas: The scaffold is also used to prepare β3-agonists and has been investigated for its potential to inhibit liver alcohol dehydrogenase.[1][]

References

- 1. METHYL 1H-PYRAZOLE-4-CARBOXYLATE | 51105-90-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

- 7. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Core: A Versatile Scaffold in Modern Research and Development

An In-depth Technical Guide on Key Research Discoveries Involving Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry, agrochemical science, and materials research. Its unique structural features and synthetic tractability have led to the discovery and development of a multitude of compounds with profound impacts on human health, agriculture, and industry. This technical guide delves into the core research discoveries involving pyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

I. Pyrazole-Based Compounds in Medicine: A Therapeutic Revolution

The versatility of the pyrazole scaffold has been most prominently showcased in the pharmaceutical arena. Several blockbuster drugs and numerous clinical candidates feature this heterocyclic core, targeting a wide array of diseases from inflammatory disorders to cancer.

A. Anti-inflammatory Agents: The Dawn of Selective COX-2 Inhibition

One of the most significant breakthroughs in the application of pyrazole chemistry was the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Celecoxib: A Landmark in Pain Management

Celecoxib, a diaryl-substituted pyrazole, was a first-in-class selective COX-2 inhibitor, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects.[1][2]

Quantitative Data: Efficacy of Celecoxib in Arthritis

| Clinical Trial / Study | Condition | Dosage | Key Findings | Reference |

| PRECISION Trial | Osteoarthritis & Rheumatoid Arthritis | 100-200 mg twice daily | Non-inferior cardiovascular safety compared to naproxen and ibuprofen.[3][4] | [3][4] |

| Multiple Double-Blind Trials | Osteoarthritis | 200 mg/day | Analgesic effect comparable to naproxen.[2] | [2] |

| Multiple Double-Blind Trials | Rheumatoid Arthritis | 100-400 mg twice daily | Significant anti-inflammatory and analgesic effects, similar to naproxen.[5] | [5] |

| Systematic Review | Osteoarthritis & Rheumatoid Arthritis | Therapeutic doses | As effective as other NSAIDs with improved gastrointestinal safety.[6] | [6] |

Signaling Pathway: COX-2 Inhibition by Celecoxib

The anti-inflammatory effects of celecoxib are mediated through its selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.

B. Anticancer Therapeutics: Targeting Key Signaling Pathways

The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, demonstrating efficacy against both hematological malignancies and solid tumors.

Ruxolitinib: A Potent JAK1/2 Inhibitor

Ruxolitinib is a pyrazole-containing compound that potently and selectively inhibits Janus kinases (JAKs), specifically JAK1 and JAK2.[7] This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells.

Quantitative Data: In Vitro Efficacy of Pyrazole-Based Anticancer Agents

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Celecoxib | U251 | Glioblastoma | 11.7 | [8] |

| HCT116 | Colon Cancer | 25.9 | [8] | |

| HepG2 | Liver Cancer | 27.3 | [8] | |

| MCF-7 | Breast Cancer | 29.5 | [8] | |

| HeLa | Cervical Cancer | 37.2 | [8] | |

| HNE1 | Nasopharyngeal Carcinoma | 32.86 | [9] | |

| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | [9] | |

| Ruxolitinib | LS411N | Colorectal Cancer | ~8-25 | [10] |

| SW620 | Colorectal Cancer | ~8-25 | [10] | |

| K-562 | Chronic Myelogenous Leukemia | 20 (at 48h) | [11] | |

| NCI-BL 2171 | B-cell Lymphoma | 23.3 (at 48h) | [11] | |

| U87MG | Glioblastoma | 94.07 (at 24h) | [11] |

Quantitative Data: Clinical Trial Results for Ruxolitinib

| Trial Name | Condition | Key Outcome | Ruxolitinib Arm | Control Arm | Reference |

| COMFORT-I | Myelofibrosis | ≥35% spleen volume reduction at 24 weeks | 41.9% | 0.7% (Placebo) | [7] |

| COMFORT-II | Myelofibrosis | ≥35% spleen volume reduction at 48 weeks | 28% | 0% (Best Available Therapy) | [7] |

| RESPONSE | Polycythemia Vera | Composite primary endpoint at 32 weeks* | 21% | 1% (Best Available Therapy) | [7] |

| MAJIC-PV | Polycythemia Vera | Complete Response within 1 year | 43% | 26% (Best Available Therapy) | [12] |

*Composite primary endpoint: hematocrit control and ≥35% spleen volume reduction.

Signaling Pathway: JAK-STAT Inhibition by Ruxolitinib

Ruxolitinib's mechanism of action involves the direct inhibition of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the JAK-STAT pathway ultimately leads to reduced cell proliferation and survival.

II. Pyrazole-Based Compounds in Agrochemicals

The structural versatility of the pyrazole ring has also been exploited in the development of potent and selective agrochemicals, including fungicides and insecticides.

Quantitative Data: Efficacy of Pyrazole-Based Agrochemicals

| Compound Type | Target Pest/Pathogen | Compound Example | Efficacy (EC₅₀/LC₅₀) | Reference |

| Fungicide | Gibberella zeae | Pyrazole-4-carboxamide derivative (Compound 6) | EC₅₀ = 5.2 µg/mL | [13] |

| Rhizoctonia solani | Pyrazole amide derivative (Compound 9) | EC₅₀ = 0.002 µg/mL | [13] | |

| Phomopsis sp. | Pyrazole derivative (D1) | EC₅₀ = 16.9 µg/mL | [14] | |

| Gaeumannomyces graminis var. tritici | Pyrazole derivative (10d) | 100% inhibition at 16.7 µg/mL | [15] | |

| Insecticide | Aphis craccivora | Diamide compound (I-4) | >78% lethal rate at 200 µg/mL | [16] |

| Plutella xylostella | Diamide compound (I-1) | 76.7% mortality at 200 µg/mL | [16] |

III. Pyrazole-Based Compounds in Materials Science: Corrosion Inhibition

Pyrazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier.

Quantitative Data: Corrosion Inhibition Efficiency of Pyrazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| Pyrazole Derivative (L6) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.8 | [17] |

| Pyrazole Derivative (L4) | Carbon Steel | 1 M HCl | 10⁻³ M | 90.8 | [17] |

| Pyrazole Derivative (DPA) | Mild Steel | 1.0 M HCl | 10⁻³ M | 97 | [18] |

| Pyrazole Derivative (4) | Mild Steel | Acidic Medium | Not Specified | 94.88 | [19] |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the research and development of pyrazole-based compounds.

A. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow: MTT Assay

Detailed Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[20]

-

Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a period of 48 to 72 hours.[1]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[20]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Synthesis of Pyrazole-Chalcone Hybrids

Pyrazole-chalcone hybrids are a promising class of compounds with potential anticancer activity. A common synthetic route involves a Claisen-Schmidt condensation.

Experimental Workflow: Synthesis of Pyrazole-Chalcone Hybrids

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve an equimolar mixture of a substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and a substituted acetophenone in a suitable solvent such as ethanol or PEG-400.[22]

-

Base Addition: Slowly add a catalytic amount of a base, such as a 20% aqueous solution of sodium hydroxide, to the reaction mixture.[22]

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[22][23]

-

Precipitation: Pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.[22]

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol.[24][25]

C. Synthesis of Pyrazole-Based Corrosion Inhibitors

The synthesis of pyrazole-based corrosion inhibitors often involves the reaction of a chalcone with a hydrazine derivative.

Detailed Protocol:

-

Chalcone Synthesis: Prepare the required chalcone intermediate by reacting an appropriate aldehyde and ketone in the presence of a base, following a standard Claisen-Schmidt condensation procedure.[26][27]

-

Cyclization Reaction: In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) or phenylhydrazine (0.01 mol) in absolute ethanol (50 mL).[26]

-

Base Addition: Add an aqueous solution of sodium hydroxide (10%, 6 mL) to the mixture.[26]

-

Reflux: Heat the reaction mixture under reflux for 24 hours.[26]

-

Isolation and Purification: After cooling, pour the reaction mixture into cold water. Collect the resulting precipitate by filtration, wash it with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.[26]

V. Conclusion

The pyrazole scaffold continues to be a privileged structure in the design and discovery of novel bioactive compounds and functional materials. The research discoveries highlighted in this guide underscore the immense potential of pyrazole chemistry in addressing critical challenges in medicine, agriculture, and industry. The provided quantitative data, detailed experimental protocols, and pathway visualizations serve as a valuable resource for researchers and professionals dedicated to advancing the field of pyrazole-based research and development. The ongoing exploration of this versatile heterocyclic core promises to yield further innovations with significant scientific and societal impact.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. thearthritisconnection.com [thearthritisconnection.com]

- 4. Celecoxib Is a Safe Treatment for Arthritis - The Rheumatologist [the-rheumatologist.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy, tolerability, and upper gastrointestinal safety of celecoxib for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ruxolitinib in Myelofibrosis and Polycythemia Vera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Inhibitory performance of some pyrazole derivatives against corrosion of mild steel in 1.0 M HCl: Electrochemical, MEB and theoretical studies | Semantic Scholar [semanticscholar.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. atcc.org [atcc.org]

- 21. broadpharm.com [broadpharm.com]

- 22. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 23. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 24. benchchem.com [benchchem.com]

- 25. thepharmajournal.com [thepharmajournal.com]

- 26. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 27. Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media. | Al-Nahrain Journal of Science [anjs.edu.iq]

The Enduring Legacy of the Pyrazole Nucleus: A Historical Guide to its Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Heterocyclic Powerhouse

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal and agricultural chemistry.[1][2][3][4][5][6][7][8] Its derivatives are integral components of numerous pharmaceuticals, demonstrating a vast spectrum of biological activities including anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, and antiviral properties.[6][7][8][9] This guide provides a comprehensive historical overview of the synthesis of pyrazole compounds, tracing the evolution of synthetic methodologies from their seminal discoveries to the sophisticated and sustainable approaches of the modern era. We will delve into the foundational named reactions, explore the mechanistic underpinnings of these transformations, and present detailed protocols for key synthetic procedures.

The Pioneering Syntheses: Knorr and Pechmann

The journey of pyrazole synthesis began in the late 19th century with the groundbreaking work of two German chemists, Ludwig Knorr and Hans von Pechmann. Their discoveries laid the fundamental groundwork for the vast field of pyrazole chemistry that exists today.

1883: The Knorr Pyrazole Synthesis – A Serendipitous Discovery

The first synthesis of a pyrazole derivative was an unexpected outcome of research aimed at quinine-related compounds.[10] In 1883, Ludwig Knorr reported the reaction of ethyl acetoacetate with phenylhydrazine, which did not yield the expected quinoline derivative but instead produced a new heterocyclic compound, later identified as 1-phenyl-3-methyl-5-pyrazolone.[1][10][11] This seminal discovery, now famously known as the Knorr Pyrazole Synthesis, marked the birth of pyrazole chemistry.[1][10][12][13]

The Knorr synthesis is a cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl moiety, such as a β-ketoester.[1][10][12] The versatility of this reaction allows for the creation of a wide array of substituted pyrazoles and pyrazolones.[1]

Mechanism of the Knorr Pyrazole Synthesis:

The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and a subsequent dehydration step to yield the stable pyrazole or pyrazolone ring.[10][12]

Figure 1: Generalized workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Based on Knorr's 1883 method) [1]

-

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

-

Apparatus:

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

-

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

-

Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, forming an oily product and water.

-

Separation of Water: Separate the water formed during the initial condensation from the oily product.

-

Cyclization: Heat the oily condensation product on a water bath for an extended period. This step induces cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.

-

Purification: The crude product can be purified by recrystallization.

-

1898: The Pechmann Pyrazole Synthesis – A New Avenue

Fifteen years after Knorr's discovery, another German chemist, Hans von Pechmann, introduced a different approach to pyrazole synthesis. In 1898, he reported the synthesis of pyrazole itself by reacting acetylene with diazomethane.[4][14][15][16] This reaction, known as the Pechmann Pyrazole Synthesis, involves a 1,3-dipolar cycloaddition.

While Knorr's method relies on the condensation of two building blocks, Pechmann's synthesis exemplifies a cycloaddition approach, which has become a powerful tool in modern organic synthesis for constructing cyclic compounds.

Evolution of Pyrazole Synthesis: Expanding the Chemist's Toolkit

Following the foundational work of Knorr and Pechmann, the 20th century witnessed a significant expansion of synthetic methodologies for accessing the pyrazole core. Chemists developed variations of the classical syntheses and introduced new strategies to control regioselectivity and introduce a wider range of functional groups.

Key developments during this period include:

-

Synthesis from α,β-Unsaturated Aldehydes and Ketones: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides a straightforward route to pyrazolines, which can then be oxidized to pyrazoles.[3][9]

-

Synthesis from Acetylenic Ketones: The cyclocondensation of hydrazine derivatives with acetylenic ketones has been a known method for over a century, though it often yields a mixture of regioisomers.[2]

-

1,3-Dipolar Cycloadditions: Beyond Pechmann's initial work, the use of other 1,3-dipoles, such as nitrilimines, with alkynes or alkenes has become a versatile method for pyrazole and pyrazoline synthesis.[17]

Modern Era: The Drive for Efficiency and Sustainability

The 21st century has been characterized by a paradigm shift in chemical synthesis, with a strong emphasis on efficiency, sustainability, and "green" chemistry.[18][19][20][21] This has led to the development of innovative and environmentally benign methods for pyrazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[19][22] In the context of pyrazole synthesis, microwave-assisted methods often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[22] For instance, the four-component condensation of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile can be efficiently carried out under microwave irradiation in an eco-friendly solvent mixture like water-ethanol.[22]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, are highly desirable from a green chemistry perspective.[18][22][23] They offer high atom and step economy, operational simplicity, and can generate complex molecules in a single step.[22] The synthesis of pyranopyrazoles, for example, is often achieved through one-pot, four-component reactions.[22]

Figure 2: Conceptual workflow of a multicomponent reaction for pyrazole synthesis.

Green Solvents and Catalysts

A significant focus of modern pyrazole synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or solvent-free conditions.[19][20][21] Additionally, the development and use of recyclable and non-toxic catalysts, including biocatalysts and nanocatalysts, are gaining prominence.[2][18][19][21]

Quantitative Data Summary for Modern Synthetic Approaches

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted 4-Component Reaction | l-tyrosine | H₂O–ethanol | < 5 min | Excellent | [22] |

| Ultrasonic-Assisted 4-Component Reaction | Catalyst-free | Water | - | Excellent | [22] |

| Multicomponent Reaction | Tetrabutylammonium bromide (TBAB) | Solvent-free | - | 75-86 | [20] |

| Nano-ZnO Catalyzed Condensation | Nano-ZnO | Controlled conditions | - | Excellent | [2] |

Conclusion: A Continuously Evolving Field

The synthesis of pyrazole compounds has come a long way since Ludwig Knorr's serendipitous discovery in 1883. From the classical condensation and cycloaddition reactions to the modern marvels of microwave-assisted synthesis and multicomponent reactions, the methodologies have continuously evolved to become more efficient, versatile, and sustainable. The enduring importance of the pyrazole scaffold in medicine and agriculture ensures that the quest for novel and improved synthetic routes will remain a vibrant and crucial area of research for years to come.[5][6][7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 5. royal-chem.com [royal-chem.com]

- 6. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. benchchem.com [benchchem.com]

- 11. books.rsc.org [books.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. Hans von Pechmann - Wikipedia [en.wikipedia.org]

- 15. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]

- 16. Hans von Pechmann Facts for Kids [kids.kiddle.co]

- 17. books.rsc.org [books.rsc.org]

- 18. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: The Versatile Utility of Methyl 1H-pyrazole-4-carboxylate Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 1H-pyrazole-4-carboxylate hydrochloride is a valuable and versatile building block in organic synthesis, providing a robust scaffold for the creation of a diverse array of functionalized molecules. Its pyrazole core is a key pharmacophore in numerous approved drugs, making this compound particularly relevant for drug discovery and development. These application notes provide a detailed overview of its use in several key synthetic transformations, complete with experimental protocols and quantitative data.

N-Alkylation and N-Arylation: Expanding Molecular Diversity

The nitrogen atoms of the pyrazole ring are readily functionalized, offering a primary avenue for introducing molecular diversity. N-alkylation and N-arylation are fundamental transformations for this scaffold, often representing a critical step in the synthesis of biologically active compounds.

Given that this compound is a salt, a neutralization step is typically required prior to or in situ during reactions that are sensitive to acid, such as N-alkylation under basic conditions. This is usually achieved by the addition of a suitable base.

Application Highlight: Synthesis of Kinase Inhibitors

N-substituted pyrazoles are core components of many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The regioselective alkylation or arylation of the pyrazole ring is a key step in modulating the binding affinity and selectivity of these inhibitors.

Experimental Protocols

Protocol 1.1: Base-Mediated N-Methylation

This protocol describes the N-methylation of Methyl 1H-pyrazole-4-carboxylate.

-

Materials: this compound, Potassium carbonate (K₂CO₃), Methyl iodide (CH₃I), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Water, Brine.

-

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the N-methylated products.

-

Quantitative Data for N-Alkylation Reactions

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl iodide | K₂CO₃ | DMF | 20 | 1 | 90 | [1] |

| 2 | Benzyl bromide | K₂CO₃ | DMF | 80 | 12 | 85 | General Protocol |

| 3 | Ethyl bromoacetate | Cs₂CO₃ | CH₃CN | 60 | 6 | 88 | General Protocol |

Protocol 1.2: Copper-Catalyzed N-Arylation

This protocol outlines the N-arylation of pyrazoles using a copper catalyst.

-

Materials: this compound, Aryl iodide or aryl bromide, Copper(I) iodide (CuI), Diamine ligand (e.g., N,N'-dimethylethylenediamine), Potassium carbonate (K₂CO₃), Toluene.

-

Procedure:

-